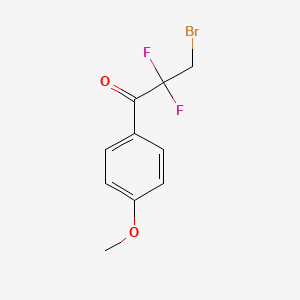
3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one” is a chemical compound with the CAS Number: 1777805-04-5 . It has a molecular weight of 279.08 . The IUPAC name for this compound is 3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrF2O2/c1-15-8-4-2-7(3-5-8)9(14)10(12,13)6-11/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Optical Properties in Poly(thiophene)s
Li, Vamvounis, and Holdcroft (2002) demonstrated the postfunctionalization of poly(3-hexylthiophene) (P3HT) with various functional groups, including 4-methoxyphenyl substituents. This postfunctionalization significantly impacts the optical and photophysical properties of the poly(thiophene)s. In particular, the presence of 4-methoxyphenyl and other substituents enhanced the solid-state fluorescence of P3HT due to steric interactions (Li, Vamvounis, & Holdcroft, 2002).
Cyclopropane Derivatives Formation
Fariña et al. (1986) explored the reactivity of 3-bromo-5-methoxyfuran-2(5H)-one with various nucleophiles, resulting in the formation of cyclopropane bis-lactones. This study provides insights into the behavior of similar bromo-substituted compounds in chemical reactions, highlighting the potential of 3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one in synthesizing cyclopropane derivatives (Fariña et al., 1986).
Bromophenol Derivatives and Anticancer Activity
Zhao et al. (2004) isolated several bromophenol derivatives from the red alga Rhodomela confervoides, including compounds with bromo and methoxy substituents. These compounds were tested against various human cancer cell lines, providing a context for the exploration of similar compounds, like 3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one, in anticancer research (Zhao et al., 2004).
Nonlinear Optical Properties of Chalcone Derivatives
Shkir et al. (2019) investigated chalcone derivatives, including compounds similar to 3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one, for their nonlinear optical properties. These studies provide insights into the potential application of such compounds in semiconductor devices and other optoelectronic applications (Shkir et al., 2019).
Antitumor Activity of Hetero Annulated Carbazoles
Murali, Sparkes, and Prasad (2017) synthesized and examined a variety of hetero annulated carbazoles, including those with bromo and methoxy substituents, for their antitumor activity. This study underscores the potential of 3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one and related compounds in developing new therapeutic agents against cancer (Murali, Sparkes, & Prasad, 2017).
Synthesis of Halogen and Methoxy Ring-Trisubstituted Propyl Cyanophenylpropenoates
Soto et al. (2019) prepared new ring-trisubstituted propyl cyanophenylpropenoates with various substituents, including bromo and methoxy groups. This research contributes to the understanding of synthesizing and characterizing compounds with structural similarities to 3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one (Soto et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-15-8-4-2-7(3-5-8)9(14)10(12,13)6-11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMBHSXLUHOXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(CBr)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

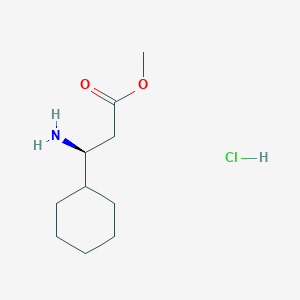
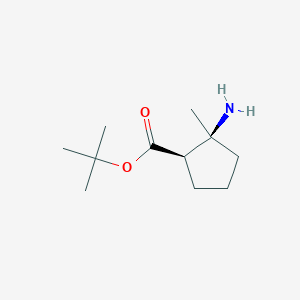
methanone](/img/structure/B2739495.png)
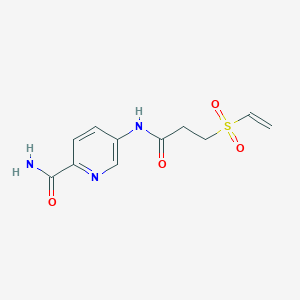
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea](/img/no-structure.png)
![4-(5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2739499.png)
![[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate](/img/structure/B2739500.png)
![ethyl N-[(2E)-2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-3-oxobutanoyl]carbamate](/img/structure/B2739502.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2739503.png)
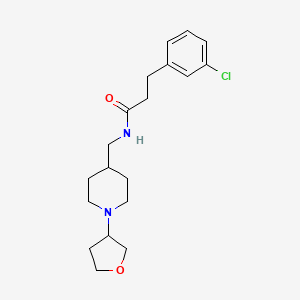
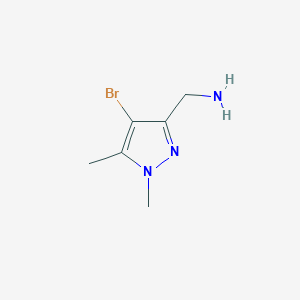
![1-(1,3-Benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2739507.png)
![1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2739511.png)
![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2739512.png)